molecular formula C8H14N4 B1528684 N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine CAS No. 1339619-31-6

N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine

Cat. No.: B1528684
CAS No.: 1339619-31-6
M. Wt: 166.22 g/mol
InChI Key: VCBYBXAUBOKBSZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine: is a chemical compound with the molecular formula C8H14N4 and a molecular weight of 166.23 g/mol It is a pyrimidine derivative, characterized by the presence of dimethyl and methylamino groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine typically involves the reaction of appropriate pyrimidine derivatives with dimethylamine and methylamine under controlled conditions. One common method involves the use of N,N-dimethyl-4-chloropyrimidine as a starting material, which undergoes nucleophilic substitution with methylamine to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino or methylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be utilized in the development of new synthetic methodologies .

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for the design of molecules that can interact with specific biological targets.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: The compound finds applications in the chemical industry as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it valuable for the production of a wide range of industrial products.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest .

Comparison with Similar Compounds

    N,N-dimethyl-4-aminopyrimidine: Similar in structure but lacks the methylamino group.

    N,N-dimethyl-4-chloropyrimidine: Contains a chlorine atom instead of the methylamino group.

    N,N-dimethyl-4-hydroxypyrimidine: Features a hydroxyl group instead of the methylamino group.

Uniqueness: N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine is unique due to the presence of both dimethyl and methylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N,N-dimethyl-4-(methylaminomethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-9-6-7-4-5-10-8(11-7)12(2)3/h4-5,9H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBYBXAUBOKBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339619-31-6
Record name N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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